

1,2-dibromoethyl acetate synthesis from vinyl acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dibromoethyl acetate

Cat. No.: B1217515

[Get Quote](#)

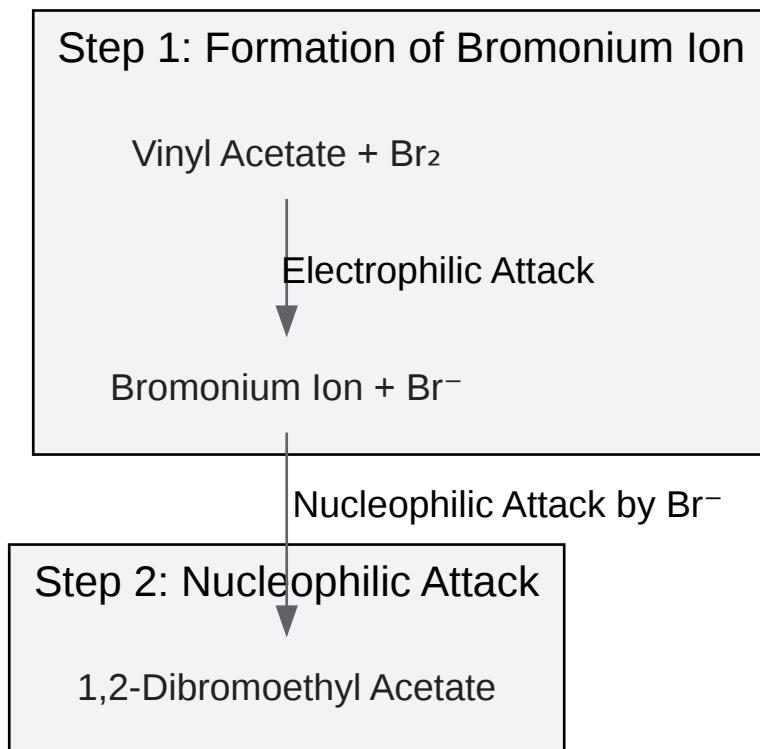
An In-depth Technical Guide to the Synthesis of **1,2-Dibromoethyl Acetate** from Vinyl Acetate

Abstract

This technical guide provides a comprehensive overview of the synthesis of **1,2-dibromoethyl acetate** from vinyl acetate via electrophilic addition of bromine. The document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It details the reaction mechanism, an adapted experimental protocol, and the physicochemical properties of the target compound. This guide also includes visualizations of the reaction mechanism and experimental workflow to facilitate a deeper understanding of the synthesis process.

Introduction

1,2-Dibromoethyl acetate (CAS No. 24442-57-7) is a brominated organic compound with applications as a versatile reagent in organic synthesis.^[1] Its structure, featuring two bromine atoms on adjacent carbons and an acetate group, makes it a useful intermediate. The synthesis of **1,2-dibromoethyl acetate** is typically achieved through the electrophilic addition of bromine to the double bond of vinyl acetate.^[2] This reaction is a classic example of alkene halogenation. This guide will provide a detailed examination of this synthetic route.


Reaction Scheme and Mechanism

The synthesis of **1,2-dibromoethyl acetate** from vinyl acetate proceeds via an electrophilic addition mechanism. The electron-rich double bond of vinyl acetate attacks the bromine molecule, which acts as an electrophile. This process involves the formation of a cyclic bromonium ion intermediate, which is subsequently attacked by a bromide ion in an anti-addition fashion to yield the final product.

Figure 1: Reaction scheme for the synthesis of **1,2-dibromoethyl acetate**.

The detailed mechanism involves the polarization of the bromine molecule as it approaches the electron-rich alkene. The π electrons of the vinyl acetate double bond attack the partially positive bromine atom, leading to the formation of the cyclic bromonium ion and a bromide ion. The reaction concludes with the nucleophilic attack of the bromide ion on one of the carbon atoms of the bromonium ion ring, resulting in the opening of the ring and the formation of the vicinal dibromide.

Electrophilic Addition Mechanism

[Click to download full resolution via product page](#)

Figure 2: Key steps in the electrophilic addition of bromine to vinyl acetate.

Experimental Protocol

While a specific protocol for the synthesis and isolation of **1,2-dibromoethyl acetate** is not readily available, the following procedure is adapted from a well-established method for the bromination of vinyl acetate.[3]

Materials and Equipment:

Reagent/Equipment	Details
Vinyl Acetate	Purified by distillation
Bromine	Reagent grade
Dichloromethane	Anhydrous
Sodium Bicarbonate	Saturated aqueous solution
Anhydrous Magnesium Sulfate	For drying
Three-necked round-bottom flask	Appropriate size for the scale
Mechanical stirrer	
Dropping funnel	
Thermometer	
Ice-salt bath	
Separatory funnel	
Rotary evaporator	
Distillation apparatus	For purification

Procedure:

- Reaction Setup: A three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with vinyl acetate dissolved in a suitable solvent like dichloromethane.
- Cooling: The flask is cooled to a temperature between -10°C and 0°C using an ice-salt bath.

- **Addition of Bromine:** A solution of bromine in dichloromethane is added dropwise from the dropping funnel to the stirred vinyl acetate solution. The rate of addition should be controlled to maintain the reaction temperature below 5°C. The disappearance of the bromine color indicates its consumption.
- **Reaction Time:** After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at 0°C.
- **Work-up:** The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and unreacted bromine. The organic layer is then washed with water and brine.
- **Drying:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude **1,2-dibromoethyl acetate** is purified by vacuum distillation.

Figure 3: Experimental workflow for the synthesis of **1,2-dibromoethyl acetate**.

Physicochemical Properties

A summary of the available physicochemical properties for **1,2-dibromoethyl acetate** is presented in the table below. It should be noted that experimental data for properties such as boiling point and density are not readily available in the cited literature.

Property	Value	Reference
Molecular Formula	C ₄ H ₆ Br ₂ O ₂	[4]
Molecular Weight	245.9 g/mol	[4]
CAS Number	24442-57-7	[4]
Computed XLogP3	1.8	[5]
Hydrogen Bond Donor Count	0	[5]
Hydrogen Bond Acceptor Count	2	[5]
Rotatable Bond Count	3	[5]
Exact Mass	243.8734 g/mol	[5]

Spectroscopic Data

Detailed experimental spectroscopic data for **1,2-dibromoethyl acetate** is not available in the searched literature. However, based on the structure, the following characteristic signals can be predicted:

- ¹H NMR:
 - A singlet for the methyl protons of the acetate group.
 - An ABX or more complex multiplet system for the -CH(Br)-CH₂(Br) protons.
- ¹³C NMR:
 - A signal for the carbonyl carbon of the acetate group.
 - A signal for the methyl carbon of the acetate group.
 - Two signals for the carbons bearing the bromine atoms.
- IR Spectroscopy:

- A strong absorption band for the C=O stretching of the ester group, typically around 1740 cm^{-1} .
- C-O stretching bands.
- C-Br stretching bands.

- Mass Spectrometry:
 - The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms.

Safety Information

Bromine is a highly corrosive and toxic substance and should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. **1,2-Dibromoethyl acetate** is expected to be a lachrymator and an irritant. All waste materials should be disposed of in accordance with institutional and local regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Dibromoethyl acetate | 24442-57-7 | Benchchem [benchchem.com]
- 2. Vinyl acetate - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. alentris.org [alentris.org]
- 5. Dibromoethyl acetate | C4H6Br2O2 | CID 53957850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1,2-dibromoethyl acetate synthesis from vinyl acetate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1217515#1-2-dibromoethyl-acetate-synthesis-from-vinyl-acetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com